molecular formula C16H18ClN3O2S B2976681 N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide CAS No. 496021-57-9

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide

Cat. No.: B2976681
CAS No.: 496021-57-9
M. Wt: 351.85
InChI Key: HUMPFJMEWYQLMM-UHFFFAOYSA-N
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Description

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide is a synthetic organic compound that features a thiazole ring, a morpholine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzyl chloride with thiourea under basic conditions to form 2-chlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring.

    Attachment of the Morpholine Ring: The morpholine ring is introduced by reacting the thiazole intermediate with morpholine in the presence of a suitable base like potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups like carbonyls or nitro groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and elevated temperatures.

    Reduction: LiAlH4, NaBH4, ethanol (EtOH), and reflux conditions.

    Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide: Similar structure with a cyano group instead of a morpholine ring.

    N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-hydroxy-acetamide: Similar structure with a hydroxy group instead of a morpholine ring.

Uniqueness

N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide is unique due to the presence of both the morpholine ring and the thiazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-14-4-2-1-3-12(14)9-13-10-18-16(23-13)19-15(21)11-20-5-7-22-8-6-20/h1-4,10H,5-9,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMPFJMEWYQLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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